molecular formula C22H18ClN3O3 B11622091 (5E)-1-(4-chlorophenyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-1-(4-chlorophenyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11622091
M. Wt: 407.8 g/mol
InChI Key: PPAONIPTQAXLMD-WOJGMQOQSA-N
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Description

(5E)-1-(4-chlorophenyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound that features a pyrimidine core substituted with a chlorophenyl group and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(4-chlorophenyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzaldehyde with 1-(propan-2-yl)-1H-indole-3-carbaldehyde, followed by cyclization with barbituric acid under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(4-chlorophenyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alkanes or alcohols.

Scientific Research Applications

(5E)-1-(4-chlorophenyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5E)-1-(4-chlorophenyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5E)-1-(4-chlorophenyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione lies in its combination of a pyrimidine core with both chlorophenyl and indole substituents, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H18ClN3O3

Molecular Weight

407.8 g/mol

IUPAC Name

(5E)-1-(4-chlorophenyl)-5-[(1-propan-2-ylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C22H18ClN3O3/c1-13(2)25-12-14(17-5-3-4-6-19(17)25)11-18-20(27)24-22(29)26(21(18)28)16-9-7-15(23)8-10-16/h3-13H,1-2H3,(H,24,27,29)/b18-11+

InChI Key

PPAONIPTQAXLMD-WOJGMQOQSA-N

Isomeric SMILES

CC(C)N1C=C(C2=CC=CC=C21)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)Cl

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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